molecular formula C15H10N4O3 B2935403 N-(3-nitrophenyl)quinoxaline-6-carboxamide CAS No. 881439-30-1

N-(3-nitrophenyl)quinoxaline-6-carboxamide

Cat. No.: B2935403
CAS No.: 881439-30-1
M. Wt: 294.27
InChI Key: ZRASSQLSFQBZAB-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been synthesized and evaluated for their biological activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. For instance, 2,3-disubstituted quinoxalines can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The structure of quinoxaline derivatives can be established based on their spectral data and elemental analysis .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as diazotization, nitration, oxidation, substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be analyzed based on their physicochemical properties reported in the literature .

Scientific Research Applications

Chemical Structure and Synthetic Approaches

N-(3-nitrophenyl)quinoxaline-6-carboxamide belongs to the quinoxaline derivatives, compounds known for their diverse biological activities and applications in medicinal chemistry. A study focusing on the synthesis of 2,3-bifunctionalized quinoxalines through the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones with o-phenylenediamine highlights the significance of structural alterations, such as nitro group addition, on biological effects and DNA binding capabilities. These structural modifications can lead to enhanced biological activity, showcasing the potential of this compound in various scientific research applications (Waring et al., 2002).

Photophysical Properties for Advanced Materials

The exploration of quinoxaline derivatives extends into materials science, where their photophysical properties are leveraged for the development of advanced materials. A particular study on azole-quinoline-based fluorophores, which include nitrophenyl quinoxaline carboxylic acids, reveals the compounds' strong photostability and unique emission characteristics. These findings suggest applications in the development of new optical materials and sensors, emphasizing the role of this compound in the fabrication of novel photoluminescent materials (Padalkar & Sekar, 2014).

Biological and Antimicrobial Activity

The antibacterial and antifungal activities of quinoxaline derivatives are well-documented, with studies demonstrating their efficacy against a range of microbial strains. Research on the synthesis and characterization of quinoxaline derivatives, including those similar to this compound, indicates significant potential in antimicrobial chemotherapy. This positions this compound as a promising candidate for the development of new antimicrobial agents, highlighting its importance in addressing emerging drug-resistant infections (Karna, 2019).

Mechanism of Action

Target of Action

Quinoxaline derivatives, in general, have been found to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been reported to cause dna damage . This suggests that N-(3-nitrophenyl)quinoxaline-6-carboxamide might interact with its targets, leading to changes at the molecular level that result in DNA damage.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antituberculous, and anticancer effects . This suggests that these compounds may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

One study identified a quinoxaline-2-carboxamide derivative as a potential antineoplastic agent with selective cytotoxicity against certain cancer cell lines . This suggests that this compound might have similar effects.

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives would depend on the specific derivative. It’s important to refer to the relevant safety data sheets or other safety information for specific compounds .

Future Directions

Quinoxaline derivatives have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics. Therefore, modifications on quinoxaline derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Properties

IUPAC Name

N-(3-nitrophenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRASSQLSFQBZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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